molecular formula C15H19N5O B12234310 2-[4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]-5-methylpyrimidine

2-[4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]-5-methylpyrimidine

Cat. No.: B12234310
M. Wt: 285.34 g/mol
InChI Key: JSJXXAQQHFAANX-UHFFFAOYSA-N
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Description

2-[4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]-5-methylpyrimidine is a complex organic compound that features a unique combination of heterocyclic structures. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. The presence of the oxadiazole ring, piperidine moiety, and pyrimidine core makes it an interesting subject for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]-5-methylpyrimidine typically involves multiple steps, starting with the preparation of the oxadiazole ring. One common method involves the reaction of a hydrazide with an appropriate carboxylic acid derivative under dehydrating conditions to form the oxadiazole ring . The piperidine moiety can be introduced through nucleophilic substitution reactions, while the pyrimidine core is often synthesized via cyclization reactions involving suitable precursors .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, and continuous flow reactors may be employed to achieve consistent production .

Chemical Reactions Analysis

Types of Reactions

2-[4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]-5-methylpyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

2-[4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]-5-methylpyrimidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]-5-methylpyrimidine involves its interaction with specific molecular targets. The oxadiazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. The piperidine moiety may enhance the compound’s binding affinity, while the pyrimidine core can participate in hydrogen bonding and other interactions . These combined effects contribute to the compound’s bioactivity and therapeutic potential.

Comparison with Similar Compounds

Properties

Molecular Formula

C15H19N5O

Molecular Weight

285.34 g/mol

IUPAC Name

2-cyclopropyl-5-[1-(5-methylpyrimidin-2-yl)piperidin-4-yl]-1,3,4-oxadiazole

InChI

InChI=1S/C15H19N5O/c1-10-8-16-15(17-9-10)20-6-4-12(5-7-20)14-19-18-13(21-14)11-2-3-11/h8-9,11-12H,2-7H2,1H3

InChI Key

JSJXXAQQHFAANX-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(N=C1)N2CCC(CC2)C3=NN=C(O3)C4CC4

Origin of Product

United States

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